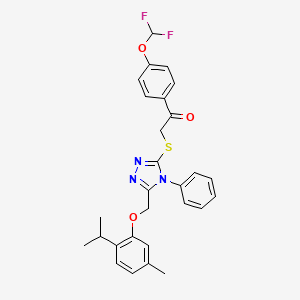
1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C28H27F2N3O3S and its molecular weight is 523.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions, including the formation of triazole rings and thioether linkages. The presence of the difluoromethoxy group and the isopropyl-5-methylphenoxy moiety contributes to its unique properties. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs to our target compound exhibit significant antiviral activities. For instance, derivatives of the 1,2,4-triazole scaffold have shown promising results against various viral infections, including Hepatitis C virus (HCV). The IC50 values for related compounds suggest a strong inhibitory effect on viral replication pathways, with some compounds achieving IC50 values as low as 0.015 mg/mL against serine proteases .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. For example, certain triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including colon carcinoma and breast cancer. One study reported an IC50 value of 6.2 μM for a related triazole derivative against HCT-116 cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Case Study: Antiviral Activity
- Case Study: Anticancer Activity
Pharmacological Implications
The biological activity of the compound suggests potential therapeutic applications in both antiviral and anticancer treatments. The unique structural features may allow for selective targeting of specific biological pathways, enhancing efficacy while minimizing side effects.
Data Tables
属性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3S/c1-18(2)23-14-9-19(3)15-25(23)35-16-26-31-32-28(33(26)21-7-5-4-6-8-21)37-17-24(34)20-10-12-22(13-11-20)36-27(29)30/h4-15,18,27H,16-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIEOLDTWVQKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













